3-methoxy-N-methyl-N-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine
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Overview
Description
3-methoxy-N-methyl-N-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a methoxy group, a methyl group, and a piperidinylmethyl group, which is further substituted with a pyrimidinyl group containing a trifluoromethyl substituent.
Preparation Methods
The synthesis of 3-methoxy-N-methyl-N-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multi-step organic synthesis techniques. The synthetic route may include:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methoxy and methyl groups onto the pyrazine ring.
Formation of the Piperidine Ring: This involves cyclization reactions to form the piperidine ring, followed by substitution with the pyrimidinyl group.
Final Coupling: The piperidinylmethyl group is then coupled with the pyrazine ring under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-methoxy-N-methyl-N-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
3-methoxy-N-methyl-N-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials with desired chemical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-methoxy-N-methyl-N-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine include other pyrazine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Similar compounds include:
Pyrazine Derivatives: Compounds with variations in the substituents on the pyrazine ring.
Piperidine Derivatives: Compounds with different substituents on the piperidine ring.
Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring.
These comparisons highlight the unique aspects of this compound, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-methoxy-N-methyl-N-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N6O/c1-12-24-14(18(19,20)21)10-15(25-12)27-8-4-13(5-9-27)11-26(2)16-17(28-3)23-7-6-22-16/h6-7,10,13H,4-5,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFJOKRHWLPSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)CN(C)C3=NC=CN=C3OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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